REACTION_CXSMILES
|
[C:1]([Mg]Br)#[C:2][CH3:3].[OH:6][C:7]1[CH:23]=[CH:22][C:10]([CH:11]=[C:12]2[C:17](=[O:18])[O:16][C:15]([CH3:20])([CH3:19])[O:14][C:13]2=[O:21])=[CH:9][CH:8]=1.[Cl-].[NH4+].CCCCCC>O1CCCC1>[OH:6][C:7]1[CH:8]=[CH:9][C:10]([CH:11]([CH:12]2[C:13](=[O:21])[O:14][C:15]([CH3:20])([CH3:19])[O:16][C:17]2=[O:18])[C:1]#[C:2][CH3:3])=[CH:22][CH:23]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
1-propynylmagnesium bromide
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
C(#CC)[Mg]Br
|
Name
|
|
Quantity
|
47.3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C2C(OC(OC2=O)(C)C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
by removing the organic layer
|
Type
|
ADDITION
|
Details
|
After adding saturated aqueous potassium hydrogen sulfate solution to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate twice
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C(C#CC)C1C(OC(OC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |